Olmesartan Methyl Ketone
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Overview
Description
Olmesartan Methyl Ketone is a synthetic compound with the molecular formula C25H28N6O2 and a molecular weight of 444.53 g/mol . It is primarily used as an analytical reference standard and is metabolized in vivo to its active form, olmesartan . Olmesartan is an angiotensin II receptor blocker used in the treatment of hypertension .
Mechanism of Action
Target of Action
Olmesartan Methyl Ketone, commonly known as Olmesartan, is an angiotensin receptor blocker (ARB) used in the treatment of hypertension . It primarily targets the angiotensin receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects . The AT1 receptor is a part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in hemostasis and regulation of kidney, vascular, and cardiac functions .
Biochemical Pathways
Olmesartan affects the RAAS, which is a key player in the regulation of blood pressure and fluid balance . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . It also has been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output, and preventing ventricular hypertrophy and remodeling .
Pharmacokinetics
Olmesartan exhibits nearly linear and dose-dependent pharmacokinetics under the therapeutic range . After oral administration, it reaches peak plasma concentration after 1-3 hours . The drug is metabolized in the gastrointestinal tract to active olmesartan . It is excreted as unchanged drug, with 50% to 65% in feces and 35% to 50% in urine . The half-life of elimination is approximately 13 hours .
Result of Action
The primary result of Olmesartan’s action is the reduction of blood pressure . By blocking the action of angiotensin II, it reduces vasoconstriction, lowers aldosterone levels, and increases the excretion of sodium . This leads to reduced cardiac activity and ultimately, lower blood pressure . It also has a protective effect on the heart, improving cardiac function, and preventing ventricular hypertrophy and remodeling .
Action Environment
The efficacy of Olmesartan can be influenced by several environmental factors. For instance, patients with renal impairment or hepatic impairment may experience altered drug clearance . Age, body weight, and gender can also impact the drug’s clearance and overall antihypertensive effect . Furthermore, the formulation of the drug can affect its bioavailability . For example, a study showed that a solid dispersion of Olmesartan prepared with certain excipients could increase its solubility and oral bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Olmesartan Methyl Ketone involves several steps, including chlorination and purification processes . One method involves the mechanochemical preparation of olmesartan medoxomil solid dispersion with sustained release performance . This method uses hydroxypropyl-β-cyclodextrin and hydroxypropyl methylcellulose as excipients, with optimal preparation parameters being a mass ratio of 1:2.6:1 and a milling time of 4 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the preparation and purification of olmesartan intermediates involve rigorous processes to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Olmesartan Methyl Ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include chlorinating agents and mechanochemical methods involving hydroxypropyl-β-cyclodextrin and hydroxypropyl methylcellulose .
Major Products Formed: The major product formed from these reactions is olmesartan, which is the active form of the compound .
Scientific Research Applications
Olmesartan Methyl Ketone is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . It is used as an analytical reference standard in pharmaceutical testing and research . In medicine, olmesartan, the active form of this compound, is used to treat hypertension and has shown efficacy in reducing and stabilizing blood pressure .
Comparison with Similar Compounds
- Losartan
- Valsartan
- Telmisartan
- Candesartan
- Irbesartan
Comparison: Olmesartan Methyl Ketone is unique in its high affinity for the AT1 receptor, which ensures a strong and persistent blockade of angiotensin II activity . Compared to other angiotensin II receptor blockers, olmesartan has a higher degree of selectivity and binding affinity, making it more effective in reducing blood pressure and providing cardiovascular protection .
Properties
IUPAC Name |
1-[5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-5-8-21-26-23(25(3,4)33)22(16(2)32)31(21)15-17-11-13-18(14-12-17)19-9-6-7-10-20(19)24-27-29-30-28-24/h6-7,9-14,33H,5,8,15H2,1-4H3,(H,27,28,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBOGIAKDFTLIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)C)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858254 |
Source
|
Record name | 1-[4-(2-Hydroxypropan-2-yl)-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227626-45-0 |
Source
|
Record name | 1-[4-(2-Hydroxypropan-2-yl)-2-propyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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